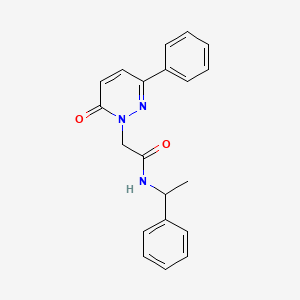![molecular formula C19H28Cl2N2O2 B4414332 N-[(2-methoxy-1-naphthyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4414332.png)
N-[(2-methoxy-1-naphthyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
Overview
Description
N-[(2-methoxy-1-naphthyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride, commonly known as Mirtazapine, is a drug used for the treatment of depression and anxiety disorders. It belongs to the class of antidepressants known as noradrenergic and specific serotonergic antidepressants (NaSSAs). The drug was first synthesized in 1989 by Organon International, a Dutch pharmaceutical company.
Mechanism of Action
Mirtazapine works by blocking the presynaptic alpha-2 receptors, which leads to an increase in the release of norepinephrine and serotonin in the brain. This increase in neurotransmitter activity is believed to be responsible for the drug's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Mirtazapine has been found to have a number of biochemical and physiological effects in addition to its antidepressant and anxiolytic effects. These include an increase in appetite and weight gain, as well as sedation and drowsiness. The drug has also been shown to have a positive effect on sleep architecture, leading to improved sleep quality.
Advantages and Limitations for Lab Experiments
Mirtazapine has several advantages for use in laboratory experiments. It is readily available and has a well-established safety profile. Additionally, the drug has a relatively long half-life, which makes it suitable for use in chronic dosing studies. However, the sedative effects of the drug may limit its use in certain experimental paradigms.
Future Directions
There are several areas of future research for Mirtazapine. One area of interest is the drug's potential use in the treatment of neuropathic pain. Additionally, there is ongoing research into the drug's effects on cognitive function and memory. Finally, there is interest in the development of novel Mirtazapine analogs with improved efficacy and reduced side effects.
Conclusion:
Mirtazapine is a widely used antidepressant and anxiolytic drug with a well-established safety profile. Its mechanism of action involves the modulation of neurotransmitter activity in the brain, leading to improvements in mood and anxiety symptoms. The drug has several advantages for use in laboratory experiments, including its availability and safety profile. Ongoing research into the drug's potential uses in the treatment of neuropathic pain and cognitive function may lead to the development of new therapeutic applications for this important drug.
Scientific Research Applications
Mirtazapine has been extensively studied for its therapeutic effects on depression and anxiety disorders. It has been found to be effective in treating both major depressive disorder and generalized anxiety disorder. Additionally, it has been used as an adjunctive therapy for the treatment of post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD).
properties
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2.2ClH/c1-22-19-8-7-16-5-2-3-6-17(16)18(19)15-20-9-4-10-21-11-13-23-14-12-21;;/h2-3,5-8,20H,4,9-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNXIMJTTKTNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCCN3CCOCC3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4414253.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414256.png)
![2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4414264.png)
![ethyl [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4414265.png)

![N'-cyclohexyl-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414283.png)
![N-({1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B4414298.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4414306.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4414308.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4414322.png)

![2-methoxy-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4414337.png)
![4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4414355.png)